C3 Ceramide-d5 C3 Ceramide-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199520
InChI:
SMILES:
Molecular Formula: C₂₁H₃₆D₅NO₃
Molecular Weight: 360.59

C3 Ceramide-d5

CAS No.:

Cat. No.: VC0199520

Molecular Formula: C₂₁H₃₆D₅NO₃

Molecular Weight: 360.59

* For research use only. Not for human or veterinary use.

C3 Ceramide-d5 -

Specification

Molecular Formula C₂₁H₃₆D₅NO₃
Molecular Weight 360.59

Introduction

Chemical Properties of C3 Ceramide-d5

Molecular Characteristics

The predicted molecular characteristics of C3 Ceramide-d5 would closely mirror those of C3 Ceramide with minor variations due to deuteration. The base compound, C3 Ceramide, features a sphingosine backbone (a long-chain amino alcohol) with a propanoyl (C3) chain attached via an amide bond. The deuterated version would maintain this structure while incorporating five deuterium atoms, likely on the sphingosine portion.

Physical Properties

Drawing from data on non-deuterated C3 Ceramide and other deuterated ceramide analogs, we can compile the following predicted physical properties for C3 Ceramide-d5:

PropertyValueNotes
Molecular FormulaC21H36D5NO3Based on C3 Ceramide formula with 5H replaced by 5D
Molecular Weight~360.6 g/molCalculated from C3 Ceramide MW (355.6) + 5 Da increase
Exact Mass~360.33 DaEstimated from the exact mass of C3 Ceramide (355.31)
Physical StateSolidSimilar to non-deuterated ceramides
SolubilityLimited in water; soluble in organic solventsSimilar to other ceramides
Storage Condition-20°CBased on storage requirements for deuterated ceramides
Stability~1 year under proper storageExtrapolated from other deuterated ceramides

Spectroscopic Properties

C3 Ceramide-d5 would exhibit distinctive spectroscopic signatures resulting from deuteration:

  • Mass Spectrometry: The deuterated compound would show a characteristic mass shift of +5 Da compared to non-deuterated C3 Ceramide, creating a unique isotopic pattern useful for identification.

  • NMR Spectroscopy: The deuterium-substituted positions would show absence of signals in ¹H-NMR while generating distinctive signals in ²H-NMR spectroscopy.

  • Infrared Spectroscopy: C-D bonds would show characteristic absorption at lower wavenumbers compared to C-H bonds, while maintaining similar amide and hydroxyl group signatures as seen in non-deuterated ceramides .

Synthesis of C3 Ceramide-d5

General Synthesis Approaches

The synthesis of deuterated ceramides typically follows similar protocols to their non-deuterated counterparts, with the incorporation of deuterated precursors at appropriate stages. Based on established ceramide synthesis methods, C3 Ceramide-d5 could be prepared through several approaches:

Direct Coupling Method

One practical approach would be the direct coupling of deuterated sphingosine with propionic acid using carbodiimide reagents as coupling agents. This method has been documented for the synthesis of various ceramides with yields ranging from 60-75% . The reaction would involve:

  • Preparation or acquisition of deuterated sphingosine (with 5 deuterium atoms)

  • Activation of propionic acid using a carbodiimide reagent (such as DCC or EDC)

  • Coupling reaction at controlled temperature

  • Purification of the product

Challenges in Synthesis

The synthesis of C3 Ceramide-d5 presents several challenges:

  • Obtaining appropriately deuterated sphingosine starting materials

  • Maintaining the stereochemical integrity of the sphingosine backbone during synthesis

  • Achieving adequate regioselectivity during the coupling reaction

  • Purification of the final product from reaction byproducts

Analytical Verification

Verification of successful synthesis would typically involve:

  • High-Resolution Mass Spectrometry (HRMS) to confirm the expected molecular formula and mass

  • Nuclear Magnetic Resonance (NMR) spectroscopy to verify structural features and deuterium incorporation

  • Infrared spectroscopy to confirm functional groups, particularly the amide bond

  • Liquid Chromatography to assess purity

Research Applications of C3 Ceramide-d5

Internal Standard for Quantitative Analysis

One of the primary applications of C3 Ceramide-d5 would be as an internal standard for the quantitative analysis of C3 Ceramide in biological samples. The nearly identical chemical behavior coupled with the distinguishable mass makes it ideal for:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) quantification

  • Correction for matrix effects in complex biological samples

  • Normalization of extraction and ionization efficiencies during analysis

Method Development and Validation

The deuterated analog would also serve as a valuable tool for:

  • Development of analytical methods for ceramide detection

  • Validation of quantification protocols

  • Quality control in sphingolipidomic analyses

Tracking Ceramide Metabolism

C3 Ceramide-d5 could be utilized to track the metabolic fate of ceramides in biological systems:

  • Monitoring ceramide turnover rates

  • Studying ceramide transport between cellular compartments

  • Investigating sphingolipid metabolic pathways by tracking the deuterium label

Pharmacokinetic Investigations

In pharmaceutical research, C3 Ceramide-d5 could facilitate:

  • Studies of absorption, distribution, metabolism, and excretion (ADME) of ceramide-based therapeutics

  • Investigation of ceramide drug delivery systems

  • Determination of ceramide half-life in various tissues

Cellular Signaling Research

C3 Ceramide plays significant roles in cellular signaling pathways, particularly those related to apoptosis, cell differentiation, and stress responses. The deuterated version would enable:

  • Distinction between exogenous and endogenous ceramide pools

  • Tracking the incorporation of ceramide into complex sphingolipids

  • Investigation of ceramide's involvement in signal transduction with minimal perturbation of the biological system

Comparison with Related Compounds

Comparison with Non-deuterated C3 Ceramide

PropertyC3 CeramideC3 Ceramide-d5Significance of Difference
Molecular FormulaC21H41NO3C21H36D5NO3Isotopic substitution
Molecular Weight355.6 g/mol~360.6 g/molMass shift beneficial for MS detection
Chemical BehaviorStandardNearly identicalMinimal impact on chemical reactions
Mass SpectraBase pattern+5 Da shiftDistinguishable in MS analysis
Metabolic StabilityStandardPotentially enhancedD-C bonds may be more stable than H-C bonds

Comparison with Other Deuterated Ceramide Analogs

Compared to other deuterated ceramide compounds like C18 Glucosyl(ß) Ceramide-d5 and C18:1 Glucosyl Ceramide-d5, C3 Ceramide-d5 would:

  • Have a simpler structure lacking the glucose moiety

  • Possess a much shorter N-acyl chain (C3 vs C18)

  • Exhibit greater water solubility due to its shorter acyl chain

  • Show different cellular uptake and distribution patterns

  • Have distinct biological activities while maintaining utility as an analytical standard

The more complex glucosylated ceramides (C18 Glucosyl(ß) Ceramide-d5 and C18:1 Glucosyl Ceramide-d5) have documented applications in mass spectrometric methods for structural characterization of sphingolipids in diverse organisms, including marine microalgae .

Future Research Directions

Analytical Method Development

Future research opportunities involving C3 Ceramide-d5 include:

  • Development of more sensitive and specific analytical methods for ceramide detection and quantification

  • Integration into comprehensive sphingolipidomic profiling platforms

  • Application in single-cell analysis of ceramide metabolism

Therapeutic Applications

Potential therapeutic applications that could benefit from C3 Ceramide-d5 include:

  • Development of ceramide-based drugs with enhanced tracking capabilities

  • Investigation of ceramide's role in various disease states (cancer, neurodegeneration, metabolic disorders)

  • Formulation studies for ceramide-containing pharmaceutical preparations

Metabolic Pathway Elucidation

C3 Ceramide-d5 could contribute to improved understanding of:

  • Sphingolipid metabolic networks and regulatory mechanisms

  • Cellular compartmentalization of ceramide metabolism

  • Tissue-specific differences in ceramide processing and function

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